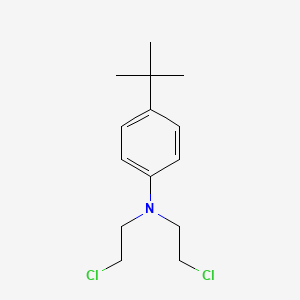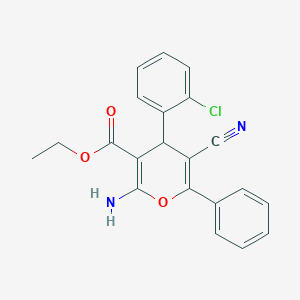
ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a cyano group, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with aromatic aldehydes in the presence of ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the pyran ring. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.
科学研究应用
Ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Ethyl 2-amino-4-(2-bromophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-amino-4-(2-fluorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate: Contains a fluorine atom instead of chlorine.
Ethyl 2-amino-4-(2-methylphenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate: Features a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
67720-58-5 |
|---|---|
分子式 |
C21H17ClN2O3 |
分子量 |
380.8 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-(2-chlorophenyl)-5-cyano-6-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H17ClN2O3/c1-2-26-21(25)18-17(14-10-6-7-11-16(14)22)15(12-23)19(27-20(18)24)13-8-4-3-5-9-13/h3-11,17H,2,24H2,1H3 |
InChI 键 |
WUDXIQWBFQIIAQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


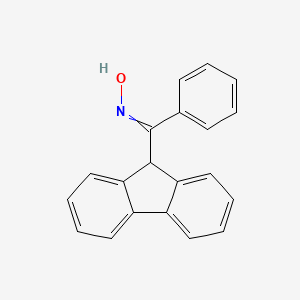
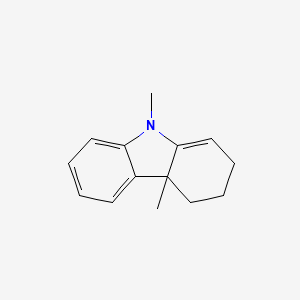
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
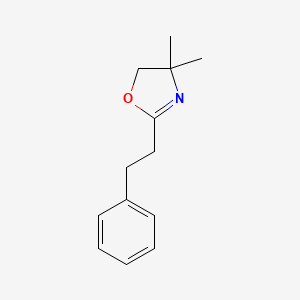

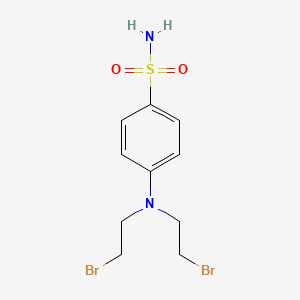
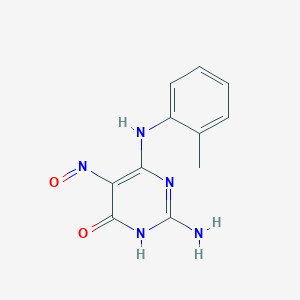
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
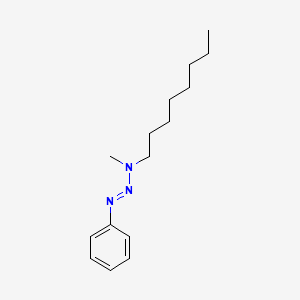
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
